5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine
Overview
Description
5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid receptor agonist.
Scientific Research Applications
CP-55940 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience research, CP-55940 has been used to study the endocannabinoid system and its role in pain management, addiction, and neuroprotection. In pharmacology research, CP-55940 has been used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids. In medicine, CP-55940 has been investigated for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Mechanism of Action
CP-55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain perception, mood, appetite, and immune function. CP-55940 binds to these receptors and activates them, leading to the modulation of various signaling pathways and the regulation of physiological processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of mood and anxiety, the stimulation of appetite, and the modulation of immune function. CP-55940 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP-55940 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CP-55940. One direction is the investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Another direction is the development of more selective and potent synthetic cannabinoid receptor agonists for use in research and medicine. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CP-55940, as well as its potential for off-target effects.
properties
IUPAC Name |
5-chloro-2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4/c21-19-3-4-20(23-13-19)25-11-7-18(15-25)17-5-9-24(10-6-17)14-16-2-1-8-22-12-16/h1-4,8,12-13,17-18H,5-7,9-11,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBBYKGNMRFFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3=NC=C(C=C3)Cl)CC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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